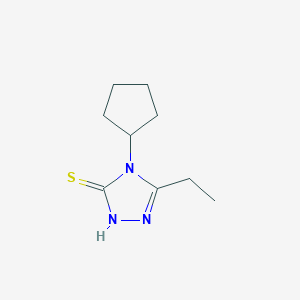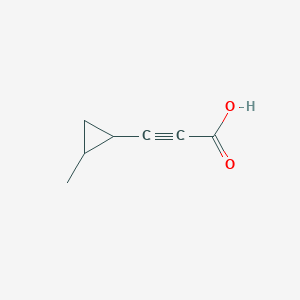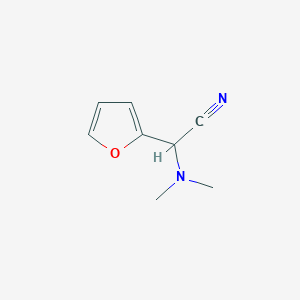![molecular formula C13H23NO3 B13158610 Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)
Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is often used in organic synthesis and research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate typically involves the reaction of N-[(tert-butoxy)carbonyl]aminoacetaldehyde with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxopropyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxopropyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: The compound is studied for its potential biological activities. It can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structure .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable building block in the synthesis of polymers and other high-performance materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxopropyl group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopentyl ring provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
tert-Butyl N-(2-oxoethyl)carbamate: Similar in structure but lacks the cyclopentyl ring.
tert-Butyl N-(2-aminomethyl)cyclopentylcarbamate: Similar but contains an aminomethyl group instead of an oxopropyl group.
Uniqueness: Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate is unique due to the presence of both the oxopropyl group and the cyclopentyl ring. This combination provides distinct reactivity and binding properties, making it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C13H23NO3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C13H23NO3/c1-9(15)8-10-6-5-7-11(10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16) |
Clave InChI |
HUDDIOBNYVHFNV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1CCCC1NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



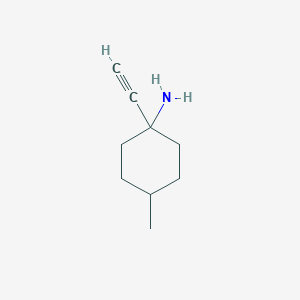
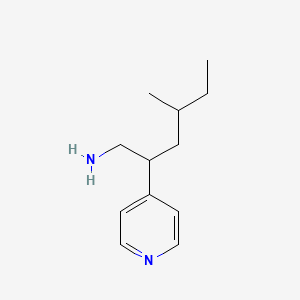
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13158560.png)



